molecular formula C17H14Cl2N6 B2478723 (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile CAS No. 338795-07-6

(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B2478723
CAS No.: 338795-07-6
M. Wt: 373.24
InChI Key: KKFVNYYNPWYRGF-LGMDPLHJSA-N
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Description

(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a structurally complex compound characterized by its tricarbonitrile backbone, a conjugated propene system, and a piperazine ring substituted with a 3,4-dichlorophenyl group. The Z-configuration at the double bond introduces stereochemical specificity, which may influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

(3Z)-4-amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N6/c18-15-2-1-14(8-16(15)19)24-3-5-25(6-4-24)17(23)13(11-22)7-12(9-20)10-21/h1-2,7-8H,3-6,23H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFVNYYNPWYRGF-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=C(C=C(C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)/C(=C(/C=C(C#N)C#N)\C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3,4-Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3,4-dichlorophenyl group.

    Formation of the Tricarbonitrile Moiety: The final step involves the reaction of the substituted piperazine with malononitrile and formaldehyde under acidic conditions to form the tricarbonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

The compound has been studied for its potential biological activities. Research indicates that derivatives of piperazine compounds often exhibit significant pharmacological effects due to their ability to modulate receptor activities. The presence of the dichlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and receptor binding affinity.

Applications in Drug Development

The compound's structural characteristics make it a candidate for further investigation in several therapeutic areas:

Psychiatric Disorders

Due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, compounds with similar structures have been explored for their potential use in treating anxiety and depression. Piperazine derivatives are known for their anxiolytic and antidepressant properties.

Antimicrobial Agents

The antifungal properties observed in related compounds suggest that (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile could be developed as a novel antifungal agent. Its effectiveness against resistant strains can be further evaluated through clinical trials.

Cancer Therapy

Research into the cytotoxic effects of similar compounds indicates potential applications in oncology. The ability of these compounds to induce apoptosis in cancer cells makes them candidates for further development as anticancer agents.

Case Studies

Several studies highlight the efficacy of piperazine derivatives:

  • Study on Allosteric Enhancers : A synthesis and biological evaluation study demonstrated that certain piperazine derivatives enhanced A1 adenosine receptor activity significantly more than others due to specific substitutions on the phenyl ring .
  • Antifungal Activity Assessment : A series of 5-substituted triazole derivatives were tested against various fungal strains. The findings indicated that modifications similar to those found in this compound could enhance antifungal potency .

Mechanism of Action

The mechanism of action of (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets specific enzymes and receptors in the body, modulating their activity.

    Pathways Involved: It influences pathways related to neurotransmission and signal transduction, which are crucial for its pharmacological effects.

Comparison with Similar Compounds

Arylhydrazonomalononitriles

Arylhydrazonomalononitriles (e.g., compound 1 in ) share a malononitrile core but lack the piperazine and dichlorophenyl moieties. These compounds are known to react with hydrazine hydrate to form pyrazolediamines, which are precursors to heterocycles like [1,2,3]triazoleamines and pyrazolo[1,5-a]pyrimidines .

Piperazine-Containing Derivatives

Piperazine derivatives, such as 4-(3,4-dichlorophenyl)piperazine, are common in pharmaceuticals due to their ability to modulate serotonin and dopamine receptors. The dichlorophenyl group enhances binding affinity in certain receptor subtypes compared to unsubstituted or mono-chlorinated analogues.

Physicochemical Properties

Electronic and Steric Effects

This contrasts with dicyano analogues (e.g., arylhydrazonomalononitriles), which exhibit milder electronic effects.

Lipophilicity and Solubility

The logP value of the target compound is expected to be higher than that of non-aromatic or less halogenated analogues due to the dichlorophenyl group. However, the polar cyano groups may counterbalance this, leading to intermediate solubility in aqueous-organic mixtures.

Data Tables

Table 1: Key Structural and Functional Differences

Compound Class Core Structure Key Substituents Notable Reactivity
Target Compound Tricarbonitrile + Z-ene Piperazine, 3,4-dichlorophenyl Potential triazine formation
Arylhydrazonomalononitriles Dicyanomalononitrile Arylhydrazono group Pyrazolediamine synthesis
Simple Piperazine Derivatives Piperazine Halogenated aryl groups Receptor modulation

Table 2: Hypothetical Property Comparison

Property Target Compound Arylhydrazonomalononitrile 4-(3,4-Dichlorophenyl)piperazine
logP (Predicted) 2.8 1.5 3.2
Aqueous Solubility (mg/mL) ~0.1 ~5.0 <0.01
Melting Point (°C) 180–190 120–130 160–170

Research Implications

The unique combination of a tricarbonitrile system and a dichlorophenyl-piperazine moiety positions this compound as a promising candidate for further study in drug discovery. Comparative studies with malononitrile and piperazine derivatives should prioritize elucidating its cyclization behavior and receptor-binding profiles.

Biological Activity

The compound (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile (CAS Number: 338795-07-6) is a novel organic compound that has garnered attention for its potential biological activities. Its unique chemical structure includes a piperazine ring and a dichlorophenyl group, which may contribute to its interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's linear formula is C17H14Cl2N6C_{17}H_{14}Cl_2N_6, indicating the presence of multiple nitrogen atoms and functional groups that may influence its biological properties. The structural complexity allows for diverse interactions with various molecular targets within biological systems.

The mechanism by which this compound exerts its biological effects involves its ability to interact with specific enzymes and receptors. Research suggests that it may act as a nucleophile or electrophile , participating in various biochemical reactions that modulate cellular functions. The presence of the piperazine moiety is particularly significant, as piperazine derivatives often exhibit a range of pharmacological effects, including antipsychotic and antidepressant activities.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer).
  • Mechanism of Action : It appears to induce apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry assays.

The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induces apoptosis
A5494.8Cell cycle arrest at G2/M phase
SW4806.0Induces apoptosis

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. In models of neurotoxicity induced by glutamate or cisplatin, the compound demonstrated:

  • Cell Viability : Enhanced survival rates in neuronal cultures exposed to neurotoxic conditions.
  • Mechanism : The protective action may be attributed to modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating human cancer cell lines with varying concentrations of the compound. Results indicated significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents like Vinblastine.

Study 2: Neuroprotection

In another investigation focusing on neuroprotection, the compound was tested on rat astrocytes and oligodendrocytes subjected to oxidative stress. The results showed a marked reduction in lactate dehydrogenase (LDH) release, suggesting decreased cellular damage and improved cell viability under stress conditions.

Q & A

Q. What are the primary synthetic routes for preparing (3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile?

The compound can be synthesized via condensation reactions involving β-amino-α,γ-dicyanocrotononitrile with aromatic ketones (e.g., acetophenone) to form intermediates like 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile. Subsequent heterocyclization with reagents such as diazonium salts, hydrazines, or hydroxylamines yields derivatives with pyridazine, pyrazole, or isoxazole moieties. Reaction conditions (e.g., solvent, temperature) and stoichiometric ratios must be optimized to ensure Z-configuration retention .

Q. How is the structural configuration of this compound validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the Z-configuration and regiochemistry. For example, NOESY NMR can detect spatial proximity between the amino group and the piperazine ring protons, while X-ray crystallography (if applicable) provides definitive bond geometry. Computational methods like DFT may supplement experimental data to resolve ambiguities .

Q. What analytical techniques are recommended for purity assessment?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water gradients. Thin-layer chromatography (TLC) with silica gel plates and iodine visualization can preliminarily assess reaction progress. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Comparative studies using a standardized assay panel (e.g., kinase inhibition, receptor binding) are essential. For example, analogs with substituted phenyl groups on the piperazine ring may exhibit varying affinities for serotonin or dopamine receptors due to steric or electronic effects. Dose-response curves (IC₅₀/EC₅₀) and statistical tools like ANOVA should identify outliers. Cross-referencing with the Cambridge Structural Database (CSD) can reveal conformational trends linked to activity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Introduce hydrophilic substituents (e.g., hydroxyl, carboxyl) to the piperazine or tricarbonitrile moieties to enhance solubility. Prodrug approaches, such as acetylating the amino group, may improve bioavailability. Pharmacokinetic profiling (e.g., plasma half-life, LogP) should be conducted using LC-MS/MS in rodent models. Metabolite identification via liver microsome assays guides structural refinement .

Q. How do computational methods aid in predicting off-target interactions?

Molecular docking (AutoDock Vina, Schrödinger) against homology models of off-target proteins (e.g., cytochrome P450 enzymes) identifies potential binding pockets. Machine learning platforms like DeepChem can predict toxicity endpoints (e.g., hERG inhibition) based on structural fingerprints. Cross-validation with experimental data (e.g., patch-clamp electrophysiology) reduces false positives .

Methodological Considerations

Q. What experimental controls are critical for reproducibility in heterocyclization reactions?

  • Negative controls : Omit key reagents (e.g., diazonium salts) to confirm reaction specificity.
  • Isotope labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into pyrazole rings.
  • Catalyst screening : Test transition metals (e.g., Cu(I)) for accelerating cyclization kinetics .

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?

Re-evaluate crystal packing effects (e.g., hydrogen bonding, π-π stacking) that may distort bond angles compared to solution-state NMR data. Temperature-dependent NMR studies (e.g., VT-NMR) can detect conformational flexibility. If contradictions persist, refine computational models using hybrid QM/MM (quantum mechanics/molecular mechanics) methods .

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